4-Methylpiperidin-1-amine

Beschreibung

BenchChem offers high-quality 4-Methylpiperidin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpiperidin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

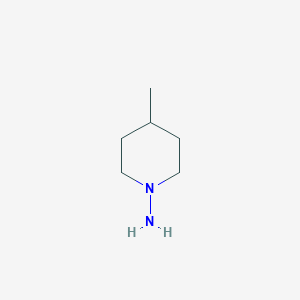

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylpiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUHQKVINDTPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395685 | |

| Record name | 4-methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19107-42-7 | |

| Record name | 4-methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylpiperidin-1-amine

Introduction: The Significance of 4-Methylpiperidin-1-amine in Modern Drug Discovery

4-Methylpiperidin-1-amine is a crucial heterocyclic building block in the landscape of contemporary pharmaceutical research and development. Its substituted piperidine scaffold is a prevalent motif in a wide array of biologically active molecules, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability. The presence of the N-amino group provides a key reactive handle for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for novel therapeutics. This guide provides an in-depth exploration of the principal synthetic pathways to 4-Methylpiperidin-1-amine, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies for researchers, scientists, and drug development professionals.

Primary Synthesis Pathway: N-Nitrosation of 4-Methylpiperidine and Subsequent Reduction

The most established and widely applicable route to 4-Methylpiperidin-1-amine proceeds through a two-step sequence involving the N-nitrosation of the readily available starting material, 4-methylpiperidine, to form the intermediate 1-nitroso-4-methylpiperidine, followed by its reduction to the target primary amine. This pathway is favored for its reliability and scalability.

Step 1: N-Nitrosation of 4-Methylpiperidine

The initial step involves the electrophilic addition of a nitrosonium ion (NO⁺) to the secondary amine of the 4-methylpiperidine ring. The nitrosonium ion is typically generated in situ from sodium nitrite under acidic conditions.

Mechanism of N-Nitrosation:

Under acidic conditions, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of a nitrosonium ion and water.[1] The lone pair of electrons on the nitrogen atom of 4-methylpiperidine then attacks the electrophilic nitrosonium ion, forming an N-nitrosammonium intermediate. Subsequent deprotonation by a weak base, such as water, yields the stable N-nitrosamine, 1-nitroso-4-methylpiperidine.[1]

Figure 1: Mechanism of N-Nitrosation of 4-Methylpiperidine.

Experimental Protocol: Synthesis of 1-Nitroso-4-methylpiperidine

-

Materials:

-

4-Methylpiperidine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve 4-methylpiperidine (1.0 eq) in water.

-

Slowly add concentrated hydrochloric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-nitroso-4-methylpiperidine, which can be purified further by vacuum distillation or column chromatography if necessary.

-

Step 2: Reduction of 1-Nitroso-4-methylpiperidine

The reduction of the N-nitroso group to a primary amino group is the final and critical step in this pathway. Several reducing agents can be employed, with the choice often depending on scale, available equipment, and desired selectivity.

This is a classical and robust method for the reduction of nitrosamines.[2]

Mechanism of Zinc/Acetic Acid Reduction:

The reduction with zinc in acetic acid is a heterogeneous reaction that proceeds through a series of single-electron transfers (SET) from the surface of the zinc metal to the nitroso group.[3][4] The acetic acid serves as a proton source. The reaction is believed to involve the formation of a hydroxylamine intermediate, which is further reduced to the corresponding hydrazine (in this case, 4-methylpiperidin-1-amine).

Figure 2: Simplified Mechanism of Zinc/Acetic Acid Reduction.

Experimental Protocol: Zinc/Acetic Acid Reduction

-

Materials:

-

1-Nitroso-4-methylpiperidine

-

Zinc dust (activated)

-

Glacial Acetic Acid

-

Diethyl ether or Dichloromethane

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous potassium carbonate (K₂CO₃)

-

-

Procedure:

-

In a round-bottom flask, suspend activated zinc dust (3.0-5.0 eq) in a mixture of water and acetic acid.

-

Cool the suspension in an ice bath and slowly add a solution of 1-nitroso-4-methylpiperidine (1.0 eq) in acetic acid, maintaining the internal temperature below 20 °C.

-

After the addition, allow the reaction to stir at room temperature for several hours or until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove excess zinc and zinc salts.

-

Carefully basify the filtrate with a concentrated aqueous solution of sodium hydroxide to a pH > 12, keeping the mixture cool in an ice bath.

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

The crude 4-methylpiperidin-1-amine can be purified by vacuum distillation.

-

Catalytic hydrogenation offers a cleaner and often higher-yielding alternative to metal-acid reductions, particularly for larger-scale syntheses.[5]

Mechanism of Catalytic Hydrogenation:

The N-nitroso group is reduced over a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and cleaves the N-N and N-O bonds, followed by the addition of hydrogen atoms to form the primary amine. A potential side reaction is the hydrogenolysis of the N-N bond, which would lead to the formation of 4-methylpiperidine. Careful control of reaction conditions is necessary to maximize the yield of the desired product.[5]

Experimental Protocol: Catalytic Hydrogenation

-

Materials:

-

1-Nitroso-4-methylpiperidine

-

Palladium on carbon (5-10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen source (gas cylinder or balloon)

-

Hydrogenation apparatus

-

-

Procedure:

-

Dissolve 1-nitroso-4-methylpiperidine (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation flask.

-

Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by hydrogen uptake or by TLC/GC-MS analysis of aliquots.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to afford the crude 4-methylpiperidin-1-amine, which can be purified by vacuum distillation.

-

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Zinc/Acetic Acid | Zinc dust, Acetic Acid | Room temperature | Inexpensive, robust, no special equipment required. | Generates significant metal waste, workup can be tedious. |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, 1-5 atm H₂ | High yields, clean reaction, scalable. | Requires specialized hydrogenation equipment, potential for N-N bond cleavage. |

Alternative Synthesis Pathway: Reductive Amination of 4-Methylpiperidone

An alternative, though less commonly reported, approach to 4-methylpiperidin-1-amine involves the reductive amination of 4-methylpiperidone with a hydrazine equivalent. This pathway would ideally proceed via the formation of a hydrazone intermediate, followed by its reduction.

Conceptual Pathway:

The carbonyl group of 4-methylpiperidone would first react with hydrazine hydrate to form the corresponding hydrazone. Subsequent reduction of the C=N double bond of the hydrazone would yield the target 1-amino-4-methylpiperidine. This is conceptually similar to the Wolff-Kishner reduction, but the goal is the reduction of the imine-like bond rather than the complete removal of the carbonyl functionality.[6][7]

Figure 3: Conceptual Pathway for Reductive Amination.

Discussion of Feasibility:

While the formation of the hydrazone is a standard reaction, the selective reduction of the hydrazone to the corresponding hydrazine can be challenging. Standard Wolff-Kishner conditions (strong base and high heat) would lead to the formation of 4-methylpiperidine (the alkane product).[6][7] Milder reducing agents, such as sodium borohydride or catalytic hydrogenation under controlled conditions, would need to be employed. However, specific literature precedence for this transformation to yield 4-methylpiperidin-1-amine is scarce, making the N-nitrosation/reduction pathway the more reliable and recommended approach.

Conclusion and Field-Proven Insights

For the synthesis of 4-methylpiperidin-1-amine, the two-step pathway involving N-nitrosation of 4-methylpiperidine followed by reduction stands as the most robust and well-documented method. While the zinc/acetic acid reduction is a viable option for smaller-scale laboratory synthesis due to its simplicity and low cost, catalytic hydrogenation is generally preferred for its cleaner reaction profile, higher yields, and scalability, making it more suitable for industrial and drug development applications. The choice of reduction method should be guided by the available resources, the desired scale of the synthesis, and the purity requirements of the final product. The reductive amination of 4-methylpiperidone remains a theoretically plausible but less explored route that would require significant optimization to be a practical alternative. As with any synthesis involving potent intermediates, appropriate safety precautions should be taken, particularly during the handling of N-nitrosamines, which are potential carcinogens.

References

- Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

-

PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]

-

JoVE. (2023, April 30). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Retrieved from [Link]

-

PubMed. (2007, March 22). N-nitrosation of amines by NO2 and NO: a theoretical study. Retrieved from [Link]

-

ACS Publications. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Retrieved from [Link]

-

RSC Publishing. (n.d.). The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution from gaseous nitric oxide in the presence of iodine. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, December 25). Reduction mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

-

Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.

-

Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

-

Cardiff University. (n.d.). Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Zinc. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

-

YouTube. (2022, June 1). Nitro to amine reduction by activated zinc. Retrieved from [Link]

-

PubMed. (n.d.). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Retrieved from [Link]

-

YouTube. (2021, November 8). Wolff-Kishner Reduction. Retrieved from [Link]

-

YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism. Retrieved from [Link]

-

Cardiff University. (n.d.). Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2008, October 31). Reductions of Nitro groups with Zn and acid. Retrieved from [Link]

-

PubChem. (n.d.). N-Nitrosopiperidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. Retrieved from [Link]

-

ResearchGate. (2018, November 1). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Modified Clemmensen. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

SciSpace. (2023, July 27). Catalysis Science & Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. Retrieved from [Link]

-

ResearchGate. (2025, October 30). Managing n-nitrosopiperazine and dinitrosopiperazine. Retrieved from [Link]

-

PubMed. (2013, April 2). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved from [Link]

Sources

- 1. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 2. rsc.org [rsc.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 5. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylpiperidin-1-amine

Introduction: Navigating a Niche Chemical Landscape

4-Methylpiperidin-1-amine is a substituted heterocyclic amine featuring a piperidine core, a foundational structure in medicinal chemistry. Its unique arrangement, with a methyl group at the 4-position and an amino group on the ring nitrogen (N-amino), distinguishes it from its more commonly documented isomers, 1-methylpiperidin-4-amine and 4-methylpiperidine. While direct experimental data for 4-methylpiperidin-1-amine is sparse in publicly available literature, its structural motifs suggest significant potential as a versatile building block in drug discovery and organic synthesis.[1]

This guide provides a comprehensive analysis of the anticipated physicochemical properties of 4-Methylpiperidin-1-amine. By leveraging established principles of physical organic chemistry and drawing expert comparisons with its well-characterized isomers and analogs, we will construct a robust profile for this molecule. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data and the experimental frameworks required for its empirical validation.

Molecular and Structural Characteristics

The precise placement of functional groups is paramount to a molecule's function. 4-Methylpiperidin-1-amine's structure consists of a saturated six-membered nitrogen heterocycle (piperidine) substituted with a methyl group on the fourth carbon and an amine on the first position (the piperidine nitrogen).

-

IUPAC Name: 4-methylpiperidin-1-amine

-

Molecular Formula: C₆H₁₄N₂

-

Molecular Weight: 114.19 g/mol [2]

-

CAS Number: A unique CAS number for this specific structure is not readily found in major databases, which often contain entries for its isomers like 1-methylpiperidin-4-amine (CAS: 41838-46-4)[2] and 4-methylpiperidine (CAS: 626-58-4).[3]

Caption: Molecular structure of 4-Methylpiperidin-1-amine.

Predicted Physicochemical Data

In the absence of direct experimental values, physicochemical properties can be predicted using computational models. These predictions are invaluable for initial screening and experimental design. The following table summarizes key computed properties, with values for the isomer 1-methylpiperidin-4-amine provided for comparison.

| Property | Predicted Value (4-Methylpiperidin-1-amine) | Comparative Value (1-Methylpiperidin-4-amine) | Significance in Drug Development |

| LogP (Octanol/Water Partition Coefficient) | ~0.4 | -0.1[2] | Measures lipophilicity, affecting absorption and membrane permeability.[4] |

| Boiling Point | ~155-165 °C | 62-64 °C (at 1 mmHg)[5] | Defines physical state and purification conditions (e.g., distillation). |

| pKa (Basicity) | pKa₁: ~7.5 (N-amino), pKa₂: ~10.5 (Ring N) | ~10.0 | Governs ionization state at physiological pH, impacting solubility and receptor binding.[6] |

| Water Solubility | Predicted to be soluble | Miscible/Soluble | Crucial for formulation and bioavailability.[7] |

Spectroscopic Profile (Anticipated)

The structural identity of a novel compound is unequivocally established through spectroscopic analysis. Based on its functional groups and structural analogs, the following spectral characteristics are anticipated for 4-Methylpiperidin-1-amine.

¹H NMR Spectroscopy

-

N-NH₂ Protons: A broad singlet, integrating to 2H, exchangeable with D₂O. Its chemical shift would be concentration and solvent-dependent.

-

Piperidine Ring Protons: Complex multiplets between ~1.0 and ~3.0 ppm. The axial and equatorial protons on each carbon will be diastereotopic, leading to complex splitting patterns.

-

CH-CH₃ Proton: A multiplet signal for the single proton at the C4 position.

-

C-CH₃ Protons: A doublet at approximately 0.9 ppm, integrating to 3H.

¹³C NMR Spectroscopy

-

Piperidine Carbons: Four distinct signals are expected for the piperidine ring carbons, likely in the range of 25-55 ppm.

-

Methyl Carbon: A signal in the aliphatic region, typically around 15-22 ppm.

FT-IR Spectroscopy

-

N-H Stretching: The primary amine (N-NH₂) will exhibit two characteristic medium-to-weak bands in the 3300-3400 cm⁻¹ region. Secondary amines like piperidine typically show a single, narrow peak in this region.[8]

-

C-H Stretching: Strong bands just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the piperidine ring and methyl group.

-

N-H Bending: A scissoring vibration for the primary amine is expected around 1600 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): An ion peak at m/z = 114, corresponding to the molecular weight.

-

Fragmentation: Characteristic fragmentation patterns would involve the loss of the amino group (-NH₂) or cleavage of the piperidine ring.

Key Parameters for Drug Development

Basicity and pKa

The molecule possesses two basic nitrogen centers: the exocyclic primary amine and the endocyclic tertiary amine. The pKa of a molecule is a critical determinant of its behavior in biological systems.[6]

-

Endocyclic Nitrogen: The piperidine ring nitrogen is expected to be the more basic site. Its conjugate acid is stabilized by the alkyl structure. For comparison, the pKa of the conjugate acid of piperidine itself is ~11.[6] The methyl group at the 4-position should have a minimal electronic effect on this basicity.

-

Exocyclic N-Amino Nitrogen: Hydrazine and its derivatives are generally less basic than simple amines. This is due to the inductive effect of the adjacent nitrogen atom. Therefore, the pKa of the conjugate acid of the N-amino group is predicted to be significantly lower, likely around 7-8.

This dual-basic nature means the molecule's ionization state will change significantly across the physiological pH range, which can be strategically exploited in drug design to modulate solubility and cell permeability.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as LogP, is a measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase.[9] It is a cornerstone of the "Rule of Five," which predicts the druglikeness of a molecule.[4]

-

Predicted LogP: The calculated LogP is slightly positive, suggesting a relatively balanced hydrophilic-lipophilic character. The presence of two amine groups provides hydrophilicity, while the C6 hydrocarbon skeleton provides lipophilicity.

-

LogD vs. LogP: Because 4-methylpiperidin-1-amine is basic, its partitioning is pH-dependent. LogD (the distribution coefficient) is used to describe lipophilicity at a specific pH.[4] At acidic pH, the molecule will be protonated and more water-soluble (lower LogD). At basic pH, it will be in its neutral form and more lipid-soluble (LogD approaches LogP).

Proposed Synthesis and Reactivity

A plausible and efficient synthesis can be designed by modifying the parent 4-methylpiperidine structure. This common synthetic strategy involves N-nitrosation followed by a reduction step.[10]

Caption: Proposed two-step synthesis of 4-Methylpiperidin-1-amine.

The resulting N-amino group is a versatile chemical handle. It can readily react with aldehydes and ketones to form hydrazones (a type of Schiff base), serving as a key step in the elaboration of more complex molecular architectures.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-methylpiperidin-1-amine is not available, the safety profiles of its isomers provide a reliable proxy.

-

Hazards: Compounds of this class are typically corrosive and can cause severe skin burns and eye damage.[12] They may also be harmful if inhaled or swallowed.[13] The material is likely combustible.[7]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] These compounds can be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7][15]

Experimental Protocols

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following protocols outline standard procedures for determining key physicochemical properties.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant.

-

Preparation: Accurately weigh ~10-20 mg of 4-methylpiperidin-1-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Place the calibrated pH electrode and a magnetic stirrer in the solution. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH after each addition of titrant. Continue well past the equivalence points.

-

Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Since there are two basic sites, two equivalence points and two pKa values will be observed.

Protocol: Determination of LogP by Shake-Flask Method

This is the traditional and most reliable method for measuring the partition coefficient.[9]

-

Phase Preparation: Prepare a mutually saturated system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). Allow the two phases to be in contact for at least 24 hours to ensure saturation.

-

Sample Preparation: Prepare a stock solution of 4-methylpiperidin-1-amine in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol (e.g., 10 mL) and the aqueous sample solution (e.g., 10 mL).

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to separate completely.

-

Analysis: Carefully separate the two layers. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Caption: Workflow for experimental LogP determination.

Conclusion

4-Methylpiperidin-1-amine represents a molecule of significant interest, yet one that remains underexplored in the scientific literature. This guide has established a robust, predictive framework for its physicochemical properties by integrating computational data with expert analysis of its structural analogs. The provided protocols offer a clear path for the empirical validation of these predictions. For researchers in medicinal chemistry and drug development, 4-methylpiperidin-1-amine holds promise as a novel scaffold, and this document serves as a foundational resource for unlocking its potential.

References

-

Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet: 4-Methylpiperazin-1-amine. 7

-

Fisher Scientific. (2023, August 25). Safety Data Sheet: (1-Methyl-4-piperidinyl)methanamine. 13

-

ChemicalBook. 1-Amino-4-methylpiperazine synthesis. 10

-

Sigma-Aldrich. (2025, May 6). Safety Data Sheet. Link

-

Fisher Scientific. (2024, March 29). Safety Data Sheet: 4-Hydroxy-1-methylpiperidine. 14

-

PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. Link

-

Google Patents. (2002). Determination of log P coefficients via a RP-HPLC column. Link

-

Fisher Scientific. (2016, October 18). Safety Data Sheet. 15

-

DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Link

-

PubChem. 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. Link

-

Chem-Impex. 4-Amino-1-methylpiperidine. Link

-

Enamine. LogD/LogP. Link

-

ACD/Labs. LogP—Making Sense of the Value. Link

-

ChemBK. 1-methylpiperidin-4-amine - Physico-chemical Properties. Link

-

ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Link

-

Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LogD/LogP - Enamine [enamine.net]

- 5. chembk.com [chembk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methylpiperidin-1-amine: Identification, Characterization, and Application

Introduction: The Strategic Importance of 4-Methylpiperidin-1-amine in Modern Drug Discovery

In the landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold stands as a cornerstone of molecular design, particularly for agents targeting the Central Nervous System (CNS). Within this privileged class of structures, 4-Methylpiperidin-1-amine (also known as 1-methylpiperidin-4-amine) has emerged as a versatile and highly valuable building block. Its strategic combination of a tertiary amine within the piperidine ring and a primary amine at the 4-position provides a unique platform for synthetic elaboration, enabling the creation of diverse chemical libraries with finely-tuned pharmacological profiles.[1]

This technical guide offers an in-depth exploration of 4-Methylpiperidin-1-amine, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to provide a cohesive understanding of its identification, analytical characterization, and practical application, grounded in the principles of scientific integrity and field-proven insights. The protocols and data presented herein are designed to serve as a self-validating system for the unambiguous identification and confident use of this critical synthetic intermediate.

Part 1: Core Identification and Physicochemical Properties

The unambiguous identification of any chemical entity is the bedrock of reproducible and reliable research. For 4-Methylpiperidin-1-amine, the primary identifier is its Chemical Abstracts Service (CAS) number.

Definitive Chemical Identifiers

A clear and consistent identification of 4-Methylpiperidin-1-amine is paramount for regulatory compliance, procurement, and accurate scientific communication. The following table summarizes its key identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 41838-46-4 | [2][3][4] |

| IUPAC Name | 1-methylpiperidin-4-amine | [3] |

| Molecular Formula | C₆H₁₄N₂ | [3][4] |

| Molecular Weight | 114.19 g/mol | [3][4] |

| Synonyms | 4-Amino-1-methylpiperidine, N-Methyl-4-aminopiperidine | [1][4] |

Physicochemical Characteristics

Understanding the physical properties of 4-Methylpiperidin-1-amine is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Appearance | Clear colorless to light orange/yellow liquid | [4] |

| Boiling Point | 62-64 °C at 1 mm Hg | [4] |

| Density | 0.91 g/cm³ | [4] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [4] |

Part 2: Analytical Characterization: A Multi-Technique Approach to Structural Verification

Confident utilization of 4-Methylpiperidin-1-amine in a synthetic workflow necessitates rigorous analytical confirmation of its structure and purity. The following section details validated protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol

-

Objective: To confirm the proton environment of 4-Methylpiperidin-1-amine.

-

Methodology:

-

Sample Preparation: Prepare a solution of approximately 10-20 mg of 4-Methylpiperidin-1-amine in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.

-

-

Expected Spectral Features: The ¹H NMR spectrum is expected to show distinct signals corresponding to the N-methyl group, the piperidine ring protons (axial and equatorial), and the methine proton at the C4 position. The amine protons may appear as a broad singlet and their chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy and DEPT Protocol

-

Objective: To identify all unique carbon environments within the molecule and determine the number of attached protons for each carbon.

-

Methodology:

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon atom.

-

DEPT Experiments: Perform DEPT-90 and DEPT-135 experiments. The DEPT-90 spectrum will only show signals for CH carbons. The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent in all DEPT spectra.

-

-

Expected Spectral Features: The ¹³C NMR spectrum will display signals for the N-methyl carbon, the carbons of the piperidine ring, and the C4 carbon bearing the amino group. The chemical shifts will be characteristic of their respective electronic environments.

Visualizing the Analytical Workflow

Caption: A generalized workflow for the comprehensive analytical characterization of 4-Methylpiperidin-1-amine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

-

Objective: To confirm the presence of N-H and C-N bonds.

-

Methodology:

-

Sample Preparation: As 4-Methylpiperidin-1-amine is a liquid, the simplest method is to prepare a neat sample. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Acquisition: Acquire the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be run first.

-

-

Expected Spectral Features:

-

N-H stretch: A primary amine (NH₂) typically shows two bands in the region of 3500-3300 cm⁻¹.

-

C-H stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

N-H bend: A scissoring vibration for the primary amine is expected around 1650-1580 cm⁻¹.

-

C-N stretch: Aliphatic amine C-N stretching bands are typically found in the 1250-1020 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Objective: To determine the molecular weight and analyze the fragmentation pattern.

-

Methodology (Electron Ionization - EI):

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Standard electron ionization at 70 eV is typically used.

-

-

Expected Spectral Features:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 114) should be observed. For amines, the molecular ion peak is typically an odd number, consistent with the nitrogen rule.

-

Fragmentation: The predominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. The loss of the largest alkyl group is favored. A common fragment would be the loss of a propyl radical from the piperidine ring, leading to a significant fragment ion.

-

Part 3: Synthesis and Application in Drug Development

4-Methylpiperidin-1-amine is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules with therapeutic potential.

Synthetic Pathways

A common laboratory-scale synthesis of 4-Methylpiperidin-1-amine involves the reductive amination of 1-methyl-4-piperidone.

Caption: A simplified schematic of the reductive amination pathway to synthesize 4-Methylpiperidin-1-amine.

This process involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Application in CNS Drug Discovery: The Case of Atypical Antipsychotics

The 1-methylpiperidin-4-amine scaffold is a key structural feature in a number of CNS-active agents, particularly atypical antipsychotics that target dopamine and serotonin receptors.[5] One prominent example where a substituted piperidine is central to the pharmacophore is the drug Risperidone.[6][7][8][9] While the synthesis of Risperidone itself is a multi-step process, 4-Methylpiperidin-1-amine and its derivatives serve as critical starting materials for constructing the piperidine moiety that is essential for its biological activity.[6][9] The primary amine provides a reactive handle for coupling with other parts of the target molecule, while the N-methylated piperidine ring influences solubility, basicity, and receptor binding affinity.

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that robust scientific outcomes are built on a foundation of safety. 4-Methylpiperidin-1-amine is a flammable and corrosive liquid that requires careful handling.[2][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10] Work should be conducted in a well-ventilated chemical fume hood.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[4][10]

-

In Case of Exposure:

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

-

Conclusion

4-Methylpiperidin-1-amine is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, coupled with a comprehensive suite of analytical techniques for its unambiguous identification, provide the necessary foundation for its effective use. The protocols and data presented in this guide are intended to empower researchers to confidently integrate this valuable building block into their synthetic workflows, accelerating the discovery and development of novel therapeutics for challenging neurological disorders. By adhering to the principles of rigorous characterization and safe handling, the scientific community can continue to leverage the unique advantages offered by the 4-Methylpiperidin-1-amine scaffold.

References

-

Pharmaffiliates. (2020, May 19). RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

Kim, D. M., et al. (2005). An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Archives of Pharmacal Research, 28(9), 995-998. [Link]

-

TCI Europe N.V. (2024, December 10). SAFETY DATA SHEET: 4-Amino-1-methylpiperidine. [Link]

-

Yonsei University. (2005, September 30). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT2, and dopamine-D2-antagonist. [Link]

-

Semantic Scholar. (2005). An efficient synthesis of risperidonevia stille reaction: Antipsychotic, 5-HT2, and dopamine-D2-antagonist. [Link]

-

The Pharma Innovation Journal. (2021, October 16). Synthesis of related substances of antipsychotic drug Risperidone. [Link]

-

PubChem. 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. [Link]

-

PharmaCompass. 1-Methylpiperidine-4-amine. [Link]

-

MySkinRecipes. 1-Methylpiperidin-4-amine hydrochloride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 5. 1-Methylpiperidin-4-amine hydrochloride [myskinrecipes.com]

- 6. RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. chemicalbook.com [chemicalbook.com]

Spectroscopic data analysis of 4-Methylpiperidin-1-amine (NMR, IR, Mass Spec)

Foreword: The Imperative of Structural Elucidation

Molecular Structure and Conformational Dynamics

4-Methylpiperidin-1-amine (C₆H₁₄N₂) possesses a piperidine ring, which preferentially adopts a chair conformation to minimize steric and torsional strain. The key structural features influencing its spectroscopic signature are:

-

Piperidine Ring: A six-membered saturated heterocycle.

-

Methyl Group: Located at the C4 position, it can exist in either an axial or a more stable equatorial position.

-

Amino Group: Attached to the ring nitrogen (N1), introducing a primary amine functionality (-NH₂).

The conformational equilibrium of the piperidine ring is a critical consideration, particularly for NMR analysis.[1][2] The protons on the ring carbons (C2, C3, C5, C6) are diastereotopic, meaning the axial and equatorial protons on the same carbon are chemically non-equivalent and will exhibit different chemical shifts and coupling constants.

Diagram 1: Molecular Structure of 4-Methylpiperidin-1-amine

A 2D representation of 4-Methylpiperidin-1-amine with atoms numbered for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Methylpiperidin-1-amine, both ¹H and ¹³C NMR provide essential, complementary information.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylpiperidin-1-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent is critical; CDCl₃ is standard, while D₂O can be used to confirm exchangeable protons (N-H).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0.00 ppm).

Predicted ¹H NMR Data and Interpretation

The spectrum is predicted to be complex due to the rigid chair conformation and the diastereotopic nature of the ring protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.8 - 3.0 | m (ddd) | 2H | H-C2eq, H-C6eq | Equatorial protons adjacent to the N1-amine are deshielded. They exhibit geminal, axial-equatorial, and equatorial-equatorial couplings. |

| ~2.4 - 2.6 | m (ddd) | 2H | H-C2ax, H-C6ax | Axial protons adjacent to the N1-amine are typically more shielded than their equatorial counterparts. They show large axial-axial couplings. |

| ~2.5 - 2.7 | br s | 2H | -NH₂ | The chemical shift is highly variable and depends on concentration and solvent.[3] The signal will disappear upon D₂O exchange. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

| ~1.6 - 1.8 | m | 2H | H-C3eq, H-C5eq | Equatorial protons at the C3/C5 positions. |

| ~1.4 - 1.5 | m | 1H | H-C4 | The methine proton at C4, coupled to the adjacent methylene protons and the methyl protons. |

| ~1.0 - 1.2 | m (q) | 2H | H-C3ax, H-C5ax | Axial protons at the C3/C5 positions, expected to be upfield due to shielding effects. |

| ~0.9 | d | 3H | -CH₃ | The methyl group protons are coupled to the C4 proton, resulting in a doublet. Its upfield shift is characteristic of an aliphatic methyl group. A similar methyl group in 4-methylpiperidine appears at 0.911 ppm.[4] |

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy details the carbon skeleton of the molecule. Due to the plane of symmetry passing through C4 and N1, only four distinct signals are expected for the ring carbons, plus one for the methyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

| Predicted δ (ppm) | Assignment | Rationale |

| ~55 - 60 | C2, C6 | These carbons are directly attached to the ring nitrogen (N1) and are significantly deshielded. In N-methylpiperidine, these carbons appear around 56.8 ppm.[1] The N-amino group is expected to have a similar electronic effect. |

| ~34 - 38 | C3, C5 | Aliphatic carbons beta to the nitrogen atom. In 4-methylpiperidine, these carbons are observed at 35.1 ppm.[5] |

| ~30 - 33 | C4 | The methine carbon bearing the methyl group. Its chemical shift is influenced by the substituent and its position in the ring. |

| ~22 - 24 | -CH₃ | The methyl carbon, typically found in the upfield region of the spectrum. The corresponding carbon in 4-methylpiperidine is at 22.8 ppm.[5] Quaternary carbons often show lower intensity in proton-decoupled spectra.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt (NaCl or KBr) plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press it into a transparent pellet.

-

ATR: Use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

-

Instrument Setup: Acquire the spectrum using an FTIR (Fourier Transform Infrared) spectrometer.

-

Acquisition: Scan the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹). Perform a background scan first, then the sample scan.

-

Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

The IR spectrum of 4-Methylpiperidin-1-amine will be dominated by features characteristic of a primary aliphatic amine.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3250 | Medium | N-H Asymmetric & Symmetric Stretch | Key Diagnostic Peak: The presence of two distinct bands in this region is definitive proof of a primary amine (-NH₂).[3][7] Secondary amines show only one peak, and tertiary amines show none. |

| 2950 - 2850 | Strong | C(sp³)-H Stretch | These strong absorptions are characteristic of the methyl and methylene groups in the piperidine ring. |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | This bending vibration is another characteristic feature of primary amines.[7][9] |

| 1470 - 1430 | Medium | CH₂ Bend (Scissoring) | Bending vibrations from the methylene groups of the ring. |

| 1250 - 1020 | Medium | C-N Stretch | The stretching vibration of the carbon-nitrogen bonds in the aliphatic amine structure.[3] |

| 910 - 665 | Broad | N-H Wag | A broad, often strong, out-of-plane bending vibration characteristic of primary and secondary amines.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of 4-Methylpiperidin-1-amine is C₆H₁₄N₂, with a monoisotopic mass of 114.1157 Da.[10]

-

Molecular Ion (M⁺•): A peak at m/z 114 is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.

-

Key Fragmentation Pathways: The primary fragmentation mechanism for N-heterocycles is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.

Diagram 2: Predicted EI-MS Fragmentation of 4-Methylpiperidin-1-amine

Key fragmentation pathways for 4-Methylpiperidin-1-amine in EI-MS.

-

Loss of Methyl Radical (m/z 99): Cleavage of the methyl group at C4 would result in a fragment at M-15.

-

Alpha-Cleavage (m/z 99 or m/z 57): The most probable fragmentation is the cleavage of the C2-C3 (or C6-C5) bond, followed by rearrangement to form a stable, resonance-stabilized ion. A major fragment at m/z 99, resulting from the loss of a methyl radical from the ring opening, is highly probable and could be the base peak. Another significant alpha-cleavage could lead to a fragment at m/z 57.

-

Loss of Amino Radical (m/z 98): Direct cleavage of the N-N bond would result in the loss of •NH₂, giving a fragment at M-16.

Integrated Spectroscopic Conclusion

The conclusive identification of 4-Methylpiperidin-1-amine is achieved by synthesizing the data from all four spectroscopic techniques:

-

MS confirms the molecular weight (m/z 114) and provides fragmentation patterns consistent with the N-amino piperidine structure.

-

IR definitively identifies the primary amine functional group (two N-H stretches) and the aliphatic C-H framework.

-

¹³C NMR confirms the presence of five distinct carbon environments, consistent with the molecule's symmetry.

-

¹H NMR provides the final, detailed map of the proton framework, confirming the connectivity and stereochemical relationships of the protons on the conformationally restricted ring.

References

-

Bultinck, P., et al. (2005). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. Available at: [Link]

-

Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. Chemistry LibreTexts. Available at: [Link]

-

Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

-

Stanciu, I. (2025). Study of the composition of amines using IR spectroscopy. ResearchGate. Available at: [Link]

-

LibreTexts. (2024, March 24). Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 5. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of 4-Methylpiperidin-1-amine

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of 4-Methylpiperidin-1-amine (CAS No: 41838-46-4). As a crucial intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its thermal behavior is paramount for ensuring process safety, product quality, and regulatory compliance.[1] This document outlines a systematic approach, from theoretical hazard assessment to detailed experimental protocols and data interpretation. It is intended for researchers, process chemists, and safety professionals in the drug development and chemical manufacturing sectors.

Introduction: The Significance of Thermal Stability in Process Chemistry

4-Methylpiperidin-1-amine, a substituted piperidine derivative, serves as a versatile building block in the synthesis of complex bioactive molecules.[1] Its structure, featuring both a tertiary amine within the heterocycle and a primary exocyclic amine, presents a unique reactivity profile. The presence of the N-amino group, in particular, warrants a careful evaluation of its thermal stability, as N-N bonds can be susceptible to homolytic cleavage at elevated temperatures, potentially leading to exothermic decomposition events.

The thermal stability of a chemical compound is not an intrinsic constant but is highly dependent on factors such as temperature, heating rate, pressure, and the presence of impurities or catalysts. All organic molecules have temperature limitations above which they thermally decompose.[2] For N-heterocyclic compounds, decomposition can be initiated by a radical mechanism, involving the cleavage of C-N and C-C bonds.[3] Inadequate understanding and control of thermal behavior can lead to runaway reactions, equipment failure, and the release of hazardous materials. Therefore, a proactive and data-driven approach to thermal hazard assessment is a cornerstone of responsible chemical development.

This guide will detail the necessary steps to characterize the thermal profile of 4-Methylpiperidin-1-amine, enabling the determination of safe operating limits for its use in synthesis, purification, and storage.

Theoretical Hazard Assessment and Physicochemical Properties

Prior to extensive experimental work, a thorough review of available data and theoretical assessment is critical.

Known Properties and Handling Precautions

4-Methylpiperidin-1-amine is described as a clear, colorless to yellow liquid.[4][5] Safety Data Sheets (SDS) for this and structurally similar compounds indicate that it should be handled in a well-ventilated area, avoiding contact with skin and eyes.[6] Personal protective equipment, including chemical-impermeable gloves and safety goggles, is mandatory.[6] It is also advised to prevent fire caused by electrostatic discharge and to use non-sparking tools.[6]

Table 1: Physicochemical and Safety Data for 4-Methylpiperidin-1-amine and Analogs

| Property | 4-Methylpiperidin-1-amine | 1-Amino-4-methylpiperazine | 1-Methylpiperazine |

| CAS Number | 41838-46-4[4][7] | 6928-85-4[8] | 109-01-3[9] |

| Molecular Formula | C6H14N2[4][7] | C5H13N3 | C5H12N2 |

| Molecular Weight | 114.19 g/mol [4][7] | 115.18 g/mol | 100.16 g/mol |

| Boiling Point | 62-64°C @ 1mm Hg[4] | Not specified | 138 °C[9] |

| Flash Point | Not specified | Combustible liquid[8] | Flammable liquid[9] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C.[4] | Store under an inert atmosphere, protected from light.[8] | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition.[9] |

| Incompatible Materials | Strong oxidizing agents[8] | Strong oxidizing agents[8] | Not specified |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[10] | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[8] | Carbon oxides, Nitrogen oxides (NOx) |

Structural Analogy and Potential Hazards

The N-amino moiety is a structural alert for potential energetic behavior. While 4-Methylpiperidin-1-amine itself is not classified as an explosive, the decomposition of N-amino compounds can be exothermic. The piperidine ring is a common motif in many pharmaceuticals and is generally considered stable.[11] However, the combination of functional groups must be considered. Thermal decomposition of similar heterocyclic amines can lead to the release of irritating and toxic gases, including ammonia, hydrogen cyanide, and oxides of nitrogen.[3]

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of 4-Methylpiperidin-1-amine. The following experimental workflow is proposed.

Caption: Proposed experimental workflow for thermal stability analysis.

Step 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal events (melting, boiling, decomposition) and to quantify the energy released or absorbed.

Protocol:

-

Accurately weigh 1-5 mg of 4-Methylpiperidin-1-amine into a high-pressure DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to a suitable upper limit (e.g., 400 °C) at a constant ramp rate (e.g., 5-10 °C/min).

-

Conduct the experiment under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

-

Analyze the resulting thermogram for endothermic (melting, boiling) and exothermic (decomposition) events. The onset temperature of the first significant exotherm is a critical parameter for defining the maximum safe operating temperature.

Causality: DSC is a rapid screening tool that provides crucial initial data on the temperatures at which the material undergoes physical changes or begins to decompose. The use of high-pressure pans is essential to contain any evolved gases and obtain an accurate measure of the decomposition energy.

Step 2: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass due to volatilization or decomposition.

Protocol:

-

Place a 5-10 mg sample of 4-Methylpiperidin-1-amine into the TGA sample pan.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

-

The experiment should be run under both an inert (nitrogen) and an oxidizing (air) atmosphere to understand the influence of oxygen on the decomposition process.

-

Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of either evaporation or decomposition.

Causality: TGA complements DSC by correlating thermal events with mass loss. If a DSC exotherm occurs without mass loss, it might indicate a phase change or polymerization. If it coincides with mass loss, it confirms decomposition. Comparing results from inert and oxidizing atmospheres can reveal if the material is susceptible to oxidative degradation, which often occurs at lower temperatures.[3]

Step 3: Evolved Gas Analysis (TGA-MS/FTIR)

Objective: To identify the chemical nature of the gases produced during decomposition.

Protocol:

-

Couple the outlet of the TGA instrument to a Mass Spectrometer (MS) and/or a Fourier-Transform Infrared (FTIR) spectrometer.

-

Perform a TGA experiment as described in Step 2.

-

Simultaneously analyze the evolved gases by MS and/or FTIR.

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA data.

Causality: Knowing the identity of decomposition products is vital for a complete hazard assessment. The detection of flammable gases (e.g., methane, hydrogen) or toxic gases (e.g., CO, NOx, HCN) directly informs the required engineering controls and emergency response procedures.[3]

Hypothetical Decomposition Pathways

Based on the structure of 4-Methylpiperidin-1-amine and known decomposition mechanisms of similar compounds, several decomposition pathways can be hypothesized. The primary initiation step is likely the homolytic cleavage of the weakest bond.

Caption: Potential decomposition pathways for 4-Methylpiperidin-1-amine.

-

N-N Bond Cleavage: The N-N bond is often the most thermally labile in N-amino compounds. Homolytic cleavage would yield a 4-methylpiperidyl radical and an amino radical (•NH2).

-

Ring Opening: The 4-methylpiperidyl radical could undergo subsequent C-C bond cleavage, leading to ring-opening and the formation of smaller, unsaturated molecules.

-

Hydrogen Abstraction: The radicals formed can abstract hydrogen atoms from other molecules, leading to the formation of stable products like 4-methylpiperidine and propagating the radical chain reaction.

-

Formation of Volatiles: The amino radical can combine with a hydrogen atom to form ammonia. Further fragmentation can lead to the formation of lower molecular weight amines and hydrocarbons. Under oxidative conditions, the formation of CO, CO2, and NOx is expected.[10]

Recommendations for Safe Handling and Storage

Based on the potential hazards, the following precautions are recommended:

-

Storage: Store 4-Methylpiperidin-1-amine in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[6][8] Storage under an inert atmosphere is recommended to prevent degradation.[8]

-

Handling: Use non-sparking tools and explosion-proof equipment.[6] Grounding and bonding should be used to prevent static discharge.[10]

-

Process Temperature: The maximum operating temperature should be set well below the onset of the decomposition exotherm as determined by DSC. A safety margin of at least 50-100 °C is typically recommended, though this should be determined by a thorough risk assessment.

-

Emergency Preparedness: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Firefighters should wear self-contained breathing apparatus.[6]

Conclusion

References

-

Woszczyk, D., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(15), 4992. [Link]

-

Khan, M. R., & Al-Dhabi, N. A. (2022). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 11(1), 123. [Link]

-

Woszczyk, D., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6245. [Link]

-

Felton, J. S., & Knize, M. G. (1997). Health risks of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 35-41. [Link]

-

Neutralizing Amine. EIEPD. [Link]

-

4-Amino-1-methylpiperidine. PubChem. [Link]

-

1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChem. [Link]

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

-

1-(4-Methylpiperidin-4-yl)piperidin-4-amine. PubChem. [Link]

-

N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. eiepd.com [eiepd.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-Methylpiperidin-4-amine CAS#: 41838-46-4 [m.chemicalbook.com]

- 5. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. chemrevlett.com [chemrevlett.com]

Quantum chemical calculations for 4-Methylpiperidin-1-amine

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-Methylpiperidin-1-amine

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable conformational and binding properties.[1] Understanding the electronic structure and chemical reactivity of its derivatives is paramount for rational drug design. This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 4-Methylpiperidin-1-amine, a representative N-amino piperidine derivative. We will detail the theoretical underpinnings, provide a step-by-step computational workflow using Density Functional Theory (DFT), and explain how to interpret the resulting data to gain insights into the molecule's stability, reactivity, and electronic properties. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to accelerate their research.

Introduction: The Significance of 4-Methylpiperidin-1-amine

4-Methylpiperidin-1-amine belongs to the class of N-amino substituted heterocyclic compounds. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug discovery, appearing in a vast range of biologically active molecules.[1][2][3][4] The addition of an exocyclic amine group directly to the ring nitrogen (N-amination) and a methyl group at the C4 position introduces unique electronic and steric features.

Quantum chemical calculations offer a powerful, non-experimental route to elucidate molecular properties that are often difficult or time-consuming to measure empirically. By solving the Schrödinger equation (or an approximation thereof), we can determine a molecule's three-dimensional structure, vibrational frequencies, and electronic properties such as orbital energies and charge distribution. This information is invaluable for:

-

Predicting Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack.

-

Understanding Stability: Analyzing conformational preferences and thermodynamic stability.[1]

-

Guiding Synthesis: Providing insights into reaction mechanisms and potential byproducts.[5]

-

Parameterizing Force Fields: Generating high-quality partial charges and parameters for use in molecular dynamics simulations.[6]

This guide will focus on Density Functional Theory (DFT), a robust and widely used computational method that provides a favorable balance between accuracy and computational cost for medium-sized organic molecules.[7][8]

Theoretical & Methodological Framework

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. The causality behind these choices is critical for obtaining physically meaningful results.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which all other electronic properties can be derived. For this guide, we select the B3LYP hybrid functional.

-

Why B3LYP? Becke's three-parameter Lee-Yang-Parr (B3LYP) functional is one of the most widely used hybrid functionals.[9][10] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation, making it highly effective for a broad range of organic molecules, including N-heterocycles.[7][11] It has a long track record of providing reliable geometric and electronic property predictions that are in good agreement with experimental data.[12]

The Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation. We will use the 6-311++G(d,p) Pople-style basis set.

-

Why 6-311++G(d,p)?

-

6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing more flexibility than smaller basis sets.

-

++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, such as the nitrogen atoms in 4-Methylpiperidin-1-amine.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for anisotropy in the electron density, which is essential for correctly modeling chemical bonds and non-spherical atoms.[9][10]

-

This combination of B3LYP and 6-311++G(d,p) represents a high-quality, reliable level of theory for the detailed analysis of the target molecule.

The Computational Workflow

This section provides a detailed, step-by-step protocol for the quantum chemical analysis of 4-Methylpiperidin-1-amine. The workflow is designed to be a self-validating system, ensuring the final results correspond to a true energetic minimum.

Caption: Computational workflow for quantum chemical analysis.

Protocol 1: Step-by-Step Calculation

This protocol assumes the use of the Gaussian software package, but the principles are transferable to other quantum chemistry software like ORCA or GAMESS.

-

Structure Generation:

-

Using a molecular editor (e.g., GaussView, Avogadro), construct the 3D structure of 4-Methylpiperidin-1-amine.

-

Ensure the piperidine ring is in its most stable chair conformation. Place the methyl group in the more stable equatorial position to start.

-

Perform a quick pre-optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.

-

-

Input File Creation:

-

Create a text file (e.g., 4-mp-amine.com).

-

The input file must specify the calculation type, level of theory, charge, and multiplicity, followed by the atomic coordinates.

-

Causality: The Opt Freq keyword is crucial. It first performs a geometry optimization (Opt) to find the lowest energy structure and then immediately runs a frequency calculation (Freq) at that optimized geometry. This ensures consistency and is a self-validating step. The charge is 0 (neutral molecule), and the multiplicity is 1 (singlet ground state).

-

-

Execution and Validation:

-

Run the calculation using the Gaussian software.

-

Upon completion, open the output file (e.g., 4-mp-amine.log).

-